1,2-Oxathiolane 2-oxide

Description

Contextual Significance of the 1,2-Oxathiolane (B15487274) 2-oxide Ring System within Heterocyclic Chemistry

The 1,2-oxathiolane 2-oxide ring is a key structure within the field of heterocyclic chemistry. lookchem.com This five-membered ring, containing both an oxygen and a sulfur atom, is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds due to its inherent reactivity and stability. lookchem.com Its structure allows for a variety of chemical transformations, making it a versatile precursor for creating more complex molecules. lookchem.com Specifically, the 1,2-oxathiolane ring is a fundamental component in the synthesis of certain antiviral drugs. nih.govsemanticscholar.orgacs.org

The significance of this heterocyclic system also extends to its derivatives. For instance, the oxidized form, 1,2-oxathiolane 2,2-dioxide, and its substituted analogs have found applications in material science as precursors for polymers and in the development of new bioactive molecules. ontosight.aiontosight.aiontosight.ai The ability to introduce various functional groups onto the ring further enhances its utility as a scaffold in medicinal chemistry and organic synthesis. ontosight.ai

Historical Development and Evolution of this compound Research

Research into 1,2-oxathiolane derivatives, particularly the 2,2-dioxide forms known as γ-sultones, has evolved significantly over time. Initially, the focus was on their synthesis and basic reactivity. A notable early application of a related six-membered ring system, the δ-sultone, was as a reagent to impart water solubility to various materials. chim.it

More recently, research has been driven by the demand for efficient synthetic routes to complex molecules. A key development was the "supply-centered synthesis" approach, which utilizes inexpensive and readily available starting materials like chloroacetic acid, sodium thiosulfate, and vinyl acetate (B1210297) to construct the oxathiolane core. nih.govsemanticscholar.orgacs.org This method, involving sulfenyl chloride chemistry, has been crucial in the large-scale production of antiviral drug intermediates. nih.govsemanticscholar.orgacs.org The ongoing exploration of new synthetic methodologies continues to expand the applications of this important heterocyclic system.

Classification and Nomenclature within Cyclic Sulfinic Acid Derivatives (Sultines)

This compound belongs to a class of compounds known as sultines. iupac.org Sultines are defined by the IUPAC as intramolecular cyclic esters of hydroxysulfinic acids. iupac.org The nomenclature is analogous to lactones (cyclic esters of hydroxycarboxylic acids) and sultones (cyclic esters of hydroxysulfonic acids). iupac.org

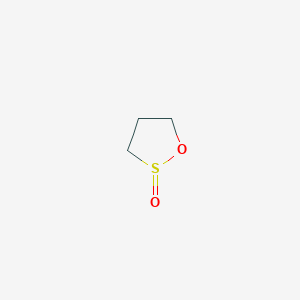

The parent compound, 1,2-oxathiolane, has the molecular formula C₃H₆OS. lookchem.com When the sulfur atom is oxidized to a sulfoxide (B87167), the compound becomes this compound (C₃H₆O₂S). nih.gov Further oxidation leads to 1,2-oxathiolane 2,2-dioxide (C₃H₆O₃S), which is also known as γ-propane sultone or simply 1,3-propane sultone. nist.govchemeo.com The naming specifies the atoms in the ring (oxa for oxygen, thia for sulfur) and the size of the ring (olane for a five-membered saturated ring). The "2-oxide" indicates the presence of a single oxygen atom double-bonded to the sulfur atom at position 2 of the ring.

| Compound Name | Molecular Formula | Class |

| 1,2-Oxathiolane | C₃H₆OS | Thioether |

| This compound | C₃H₆O₂S | Sultine |

| 1,2-Oxathiolane 2,2-dioxide | C₃H₆O₃S | Sultone |

| Chloroacetic acid | C₂H₃ClO₂ | Carboxylic Acid |

| Sodium thiosulfate | Na₂S₂O₃ | Inorganic Salt |

| Vinyl acetate | C₄H₆O₂ | Ester |

Structure

3D Structure

Properties

IUPAC Name |

oxathiolane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-6-3-1-2-5-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHWXJJKYJXSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300791 | |

| Record name | 1,2-oxathiolane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24308-28-9 | |

| Record name | NSC139007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-oxathiolane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Oxathiolane 2 Oxide

Classical Approaches to 1,2-Oxathiolane (B15487274) 2-oxide Synthesis

Classical methods for the synthesis of cyclic sulfites like 1,2-oxathiolane 2-oxide have traditionally relied on the reaction of 1,3-diols with thionyl chloride. This approach, while effective, often requires stoichiometric reagents and can generate significant waste. Another established method involves the oxidation of precursor molecules. For instance, the oxidation and subsequent cyclization of α-thioglycerol can be employed to generate related oxathiolane structures. In this type of procedure, the thiol-containing precursor is treated with an oxidizing agent, such as hydrogen peroxide, in an acidic medium, which facilitates the oxidation of the thiol group and subsequent intramolecular ring closure to form the sultone ring.

A summary of classical precursor types for related oxathiolane synthesis is presented below:

| Precursor Type | Reagents | Key Transformation |

| 1,3-Diols | Thionyl Chloride | Cyclization |

| α-Thioglycerol | Hydrogen Peroxide, Acid | Oxidation and Cyclization |

| 3-hydroxy-1-propanesulfonic acid | Dehydration | Intramolecular esterification |

These foundational methods have paved the way for the development of more sophisticated and efficient synthetic routes.

Modern Advancements in this compound Formation

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the construction of the this compound ring system. These modern approaches often utilize catalytic systems, photoredox chemistry, cycloaddition reactions, and novel precursor derivations to achieve higher yields and greater control over the reaction outcome.

Catalytic methods offer a more sustainable and atom-economical approach to the synthesis of this compound and its derivatives. While specific catalytic routes directly to this compound are not extensively documented, related catalytic syntheses of other five-membered heterocycles provide a conceptual framework. For instance, the use of metal catalysts, such as indium(III) triflate (In(OTf)₃), has been shown to be effective in the synthesis of oxazolines from oxetanes through an intramolecular cyclization. rsc.org This highlights the potential for Lewis acid catalysis in promoting ring-forming reactions for related heterocyclic systems.

For the synthesis of related 1,3-oxathiolane-2-thiones, a catalytic amount of a strong base like sodium hydride in the presence of methanol (B129727) has been utilized to promote the reaction between oxiranes and carbon disulfide. organic-chemistry.org This methoxide-ion-promoted synthesis proceeds under mild conditions and provides high yields of the desired products. organic-chemistry.org

| Catalyst Type | Precursors | Product Type | Reference |

| Lewis Acid (e.g., In(OTf)₃) | 3-Amido oxetanes | 2-Oxazolines | rsc.org |

| Base (e.g., NaH/MeOH) | Oxiranes, Carbon Disulfide | 1,3-Oxathiolane-2-thiones | organic-chemistry.org |

The principles demonstrated in these catalytic syntheses of related heterocycles suggest that similar strategies could be developed for the efficient construction of the this compound ring.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. kit.edu This strategy utilizes a photocatalyst that, upon excitation by light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. kit.edu

While direct photoredox-catalyzed routes to this compound are still an area of active research, related transformations have been reported. For example, a photoredox chemistry between carbon dioxide and sulfite (B76179) has been demonstrated to generate organic molecules. cam.ac.uk This process is initiated by electron photodetachment from sulfite, which could potentially be adapted for the synthesis of sulfur-containing heterocycles. cam.ac.uk Furthermore, photoredox catalysis has been employed for the synthesis of sulfones through the deaminative insertion of sulfur dioxide, showcasing the potential of this methodology for forming carbon-sulfur bonds. rsc.org

[3+2] cycloaddition reactions are a powerful class of pericyclic reactions that allow for the construction of five-membered rings with high regio- and stereoselectivity. sci-rad.com This type of reaction involves the combination of a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). wikipedia.org

While the direct [3+2] cycloaddition of a sulfur-containing 1,3-dipole with a dipolarophile to form this compound is not a commonly reported pathway, the principles of this reaction are widely applied in heterocyclic synthesis. sci-rad.com For instance, the reaction of nitrile oxides with alkenes is a well-established method for the synthesis of isoxazolines. mdpi.com The regioselectivity of these reactions can often be predicted using frontier molecular orbital (FMO) theory. mdpi.com

The general scheme for a [3+2] cycloaddition is as follows:

1,3-Dipole + Dipolarophile → Five-membered heterocycle

The application of this powerful ring-forming strategy to the synthesis of this compound would likely involve the development of novel sulfur-containing 1,3-dipoles.

The development of novel precursors has been instrumental in advancing the synthesis of oxathiolane derivatives. A notable example is the use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors. nih.govacs.org This approach involves the reaction of a sulfenyl chloride with an alkene, such as vinyl acetate (B1210297), to form a key intermediate that can then be cyclized to form the oxathiolane ring. nih.govacs.org

A key advantage of this methodology is the use of readily available and inexpensive starting materials, such as chloroacetic acid, sodium thiosulfate, and vinyl acetate. nih.gov The reaction sequence can be summarized as follows:

Formation of a thiol ester from thioglycolic acid. nih.gov

Halogenation of the thiol to form a sulfenyl chloride. nih.gov

Reaction of the sulfenyl chloride with an alkene (e.g., vinyl acetate) to form a dichlorinated intermediate. nih.govacs.org

Cyclization of the intermediate in water to yield the oxathiolane. nih.govacs.org

This innovative route has been successfully applied to the synthesis of intermediates for important antiviral drugs. nih.gov

| Starting Materials | Key Reagents | Intermediate | Final Product Type |

| Thioglycolic acid, Vinyl acetate | Sulfuryl chloride, Water | Dichlorinated intermediate | Oxathiolane |

Stereoselective and Enantioselective Synthesis of this compound

The development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest, as the stereochemistry of the oxathiolane ring can have a profound impact on the biological activity of molecules containing this scaffold.

While specific methods for the enantioselective synthesis of the parent this compound are not extensively detailed, the principles of asymmetric synthesis have been successfully applied to the synthesis of chiral oxathiolane derivatives, particularly in the context of nucleoside analogues. nih.gov One common strategy involves the use of chiral auxiliaries to control the stereochemical outcome of the reaction. For example, Evans' chiral auxiliaries have been used in asymmetric [3+2] cycloaddition reactions to synthesize chiral isoxazolidines. kingston.ac.uk

Another approach involves the use of enzymatic resolutions to separate enantiomers. For instance, lipases have been used for the kinetic resolution of racemic oxathiolane precursors. nih.gov Dynamic kinetic resolution (DKR) is another powerful technique that has been employed in the synthesis of optically pure hydroxyoxathiolanes, where a chiral auxiliary, such as L-menthol, is used to control the stereochemical outcome. nih.gov

A summary of stereoselective strategies for related oxathiolane synthesis is presented below:

| Strategy | Key Feature | Example Application |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to control stereochemistry | Synthesis of chiral isoxazolidines |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer | Kinetic resolution of oxathiolane precursors |

| Dynamic Kinetic Resolution | Combination of resolution with in-situ racemization of the unwanted enantiomer | Synthesis of optically pure hydroxyoxathiolanes |

These strategies provide a strong foundation for the development of methods to access enantiomerically pure this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 1,2 Oxathiolane 2 Oxide

Ring-Opening Reactions of the 1,2-Oxathiolane (B15487274) 2-oxide Core

The inherent strain and polarized bonds of the 1,2-oxathiolane 2-oxide ring make it susceptible to cleavage under both nucleophilic and energetic conditions. These ring-opening reactions provide pathways to various functionalized sulfur-containing acyclic compounds.

Nucleophilic Ring-Opening Pathways

The this compound ring can be opened by nucleophiles, although the specific pathways are highly dependent on the substrate's substitution and the nature of the nucleophile. The reaction of 3,5-diaryl-1,2-oxathiolane-2-oxides with phosphorus trichloride (B1173362) results in ring cleavage to yield dichloroanhydrides. researchgate.net

Alkaline hydrolysis represents a fundamental nucleophilic ring-opening reaction. In this process, a hydroxide (B78521) ion attacks the carbon adjacent to the oxygen atom (C-5), leading to the cleavage of the C-O bond and formation of a γ-hydroxysulfinate salt. This reaction is a key step in a preparative method for simple sultines, where the hydrolysis of the cyclic ester yields the corresponding sodium ω-hydroxy-1-alkanesulfinate. lookchem.com

While specific studies on the reaction of unsubstituted this compound with potent carbon nucleophiles like Grignard or organolithium reagents are not extensively detailed in the reviewed literature, reactions with analogous strained heterocycles provide mechanistic insights. For instance, Grignard reagents typically open epoxide rings at the least substituted carbon in an SN2-type mechanism, yielding an alcohol after workup. masterorganicchemistry.comlibretexts.org It is plausible that a similar attack on the C-5 position of the sultine ring would occur, cleaving the C-O bond to form a new carbon-carbon bond and, after workup, a 3-sulfanylpropanol derivative.

| Nucleophile | Substrate | Product Type | Reference |

|---|---|---|---|

| OH⁻ (Alkaline Hydrolysis) | This compound | Sodium 3-hydroxypropane-1-sulfinate | lookchem.com |

| PCl₃ | 3,5-Diaryl-1,2-oxathiolane-2-oxide | Dichloroanhydride | researchgate.net |

Thermolytic and Photolytic Transformations of this compound

Under thermal stress, 1,2-oxathiolane 2-oxides undergo fragmentation. Flash vacuum pyrolysis (FVP) of these γ-sultines leads to the extrusion of sulfur dioxide (SO₂), resulting in the formation of cyclopropanes and alkenes. The product distribution is dependent on the substitution pattern of the sultine ring. For derivatives that can form a stabilized diradical intermediate, such as those with a phenyl or ester group at the 5-position, cyclopropane (B1198618) formation is the exclusive pathway. This suggests a mechanism involving the homolytic cleavage of the C-S and S-O bonds to form a diradical, which then cyclizes to the three-membered ring.

Detailed studies on the photolytic transformations of simple 1,2-oxathiolane 2-oxides are not widely available in the surveyed literature. researchgate.net However, photochemical reactions are generally categorized as Type I or Type II photosensitized oxidations. nih.gov A Type I reaction involves electron or hydrogen atom transfer between the excited sensitizer (B1316253) and the substrate, while a Type II reaction involves the formation of singlet oxygen. The specific pathway that this compound might follow under photolytic conditions remains a subject for further investigation.

Transformations Involving the Sulfinyl Group of this compound

The sulfur atom in the sulfinyl group is at an intermediate oxidation state and serves as a reactive center for both oxidation-reduction reactions and rearrangements.

Oxidation and Reduction Pathways

The sulfinyl group of a γ-sultine can be readily oxidized to a sulfonyl group, converting the this compound into the corresponding 1,2-oxathiolane 2,2-dioxide (a γ-sultone). This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of sulfinates to sulfonates can also be promoted by hypervalent iodine(III) reagents, which generate a reactive sulfonium (B1226848) species that is subsequently trapped. nih.govnih.gov

Conversely, the reduction of the sulfinyl group can lead to ring-opened products. The treatment of sultones (cyclic sulfonates) with strong reducing agents like lithium aluminum hydride (LiAlH₄) has been shown to cleave both the C-S and S-O bonds, ultimately yielding diols. acs.orgwikipedia.orglibretexts.org It is expected that the reduction of a sultine with LiAlH₄ would proceed similarly, involving nucleophilic attack by a hydride ion at the sulfur atom, leading to reductive cleavage of the sulfur-oxygen and sulfur-carbon bonds. ic.ac.ukmasterorganicchemistry.com

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Oxidation | m-CPBA or Hypervalent Iodine(III) Reagents | 1,2-Oxathiolane 2,2-dioxide (γ-Sultone) | nih.govnih.gov |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ring-opened diols | acs.org |

Rearrangement Reactions of this compound Derivatives

Rearrangement reactions involving cyclic sulfinates often result in changes to the ring structure or the formation of isomeric products. While rearrangements of the parent this compound are not commonly reported, derivatives can undergo significant structural changes. For example, β-sultones bearing α-CH₂ groups have been observed to readily rearrange, yielding mixtures of isomeric sulfonic acids as well as larger γ- and δ-sultones. acs.org

In a different type of transformation, the oxidative rearrangement of α,β-unsaturated γ-lactams (nitrogen analogs of unsaturated lactones) using m-CPBA can lead to vicinally substituted 2-oxazolidinones. nih.gov This process is proposed to proceed through an epoxide intermediate followed by a concerted 1,2-migration. While this is not a direct rearrangement of a sultine, it highlights the complex transformations that can occur in related five-membered heterocyclic systems under specific oxidative conditions.

Cycloaddition Reactions Involving this compound as a Dipole or Dienophile

While the saturated this compound ring is not itself a diene or a typical 1,3-dipole, its unsaturated derivatives are highly effective partners in cycloaddition reactions. Specifically, α,β-unsaturated γ-sultones and their nitrogen analogs, α,β-unsaturated γ-sultams, serve as potent dienophiles and dipolarophiles.

In Diels-Alder reactions, an α,β-unsaturated γ-sultone can react with a conjugated diene to form a bicyclic sultone adduct. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govuchicago.edu These [4+2] cycloadditions provide a reliable method for constructing six-membered rings fused to the sultone core. The reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which activates the double bond of the sultone, making it an effective dienophile.

Similarly, these unsaturated derivatives participate readily in [3+2] cycloaddition reactions with 1,3-dipoles. acs.org For instance, the reaction of an α,β-unsaturated γ-sultone with nitrile oxides (generated in situ) leads to the formation of bicyclic isoxazoline-fused sultones. acs.org Unsaturated γ-sultams have also been shown to react with nitrones and azomethine ylides to produce fused heterocyclic systems with high regio- and diastereoselectivity. chemrxiv.orgresearchgate.netresearchgate.net

| Reaction Type | Reactant | Partner | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | α,β-Unsaturated γ-sultone (Dienophile) | Conjugated Diene | Bicyclic Sultone Adduct | rsc.org |

| 1,3-Dipolar [3+2] | α,β-Unsaturated γ-sultone (Dipolarophile) | Nitrile Oxide | Bicyclic Isoxazoline-Sultone | acs.org |

| 1,3-Dipolar [3+2] | α,β-Unsaturated γ-sultam (Dipolarophile) | Nitrone | Bicyclic Isoxazolidine-Sultam | chemrxiv.org |

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for cyclic esters of sulfurous acid, such as this compound, relies heavily on a synergistic combination of experimental observations and theoretical calculations. This dual approach provides a comprehensive understanding of the molecule's reactivity, particularly in reactions involving nucleophilic attack and ring-opening. While specific detailed mechanistic studies exclusively for this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous five-membered cyclic sulfites and related cyclic sulfates.

Experimental techniques form the bedrock of mechanistic investigation. These methods involve the systematic study of reaction kinetics, isolation and characterization of products and intermediates, and stereochemical analysis. For cyclic sulfites, key experimental findings revolve around identifying the products of nucleophilic substitution, which reveals the site of attack and the stereochemical outcome of the reaction.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers molecular-level insights that are often inaccessible through experimentation alone. unirioja.es These methods are used to model the reaction pathways, calculate the geometries of reactants, transition states, and products, and determine the activation energies associated with different potential mechanisms. By mapping the potential energy surface, researchers can predict the most likely reaction pathway and rationalize experimentally observed outcomes, such as regioselectivity. unirioja.es

Nucleophilic Ring-Opening: A Mechanistic Dichotomy

The primary reaction pathway for this compound and related cyclic sulfites is the nucleophilic ring-opening reaction. Due to the presence of multiple electrophilic centers, two main mechanistic pathways are considered: attack at a carbon atom or attack at the sulfur atom. researchgate.net

Attack at Carbon: The carbon atoms adjacent to the oxygen atoms (C-3 and C-5) are electrophilic due to the electron-withdrawing effects of the neighboring heteroatoms. A nucleophile can attack one of these carbons in a manner analogous to the ring-opening of epoxides, proceeding via an SN2 mechanism. This results in the cleavage of a carbon-oxygen bond and inversion of stereochemistry at the site of attack. The regioselectivity of this attack (i.e., which carbon is attacked) is influenced by steric hindrance and the electronic nature of any substituents on the ring.

Attack at Sulfur: The sulfur atom is also highly electrophilic, being bonded to three electronegative oxygen atoms. A nucleophile can directly attack the sulfur atom, leading to the cleavage of the sulfur-oxygen bond of the ester linkage. This pathway results in the opening of the ring to form a sulfonate ester intermediate.

The preferred pathway often depends on the nature of the nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, "hard" nucleophiles (e.g., alkoxides, hydroxide) may favor attack at the harder sulfur center, while "softer" nucleophiles (e.g., thiols) may prefer to attack the softer carbon center. researchgate.net

Synergy of Experiment and Theory in Determining Regioselectivity

In studies of structurally similar cyclic sulfates, the combination of experimental product analysis and DFT calculations has been crucial in understanding the factors that control regioselectivity in nucleophilic ring-opening reactions. unirioja.es These studies reveal that the preference for nucleophilic attack at a specific carbon atom is not governed solely by the electronic distribution in the ground state of the molecule but is significantly influenced by the stability of the transition state. unirioja.es

Theoretical calculations can quantify the energy barriers for attack at each electrophilic carbon. By comparing the activation energies (ΔE‡) for the different possible transition states, the most favorable reaction pathway can be predicted.

Table 1: Illustrative Theoretical Data for Nucleophilic Attack on a Substituted Cyclic Sulfate (B86663) Analog

This interactive table conceptualizes the typical output from a DFT study on a substituted cyclic sulfate, a close analog to an oxidized cyclic sulfite (B76179). It shows how computational chemistry can predict the major product by comparing the activation energies for nucleophilic attack at the two different carbon centers (Cα and Cβ). A lower activation energy indicates a more favorable reaction pathway.

| Substituent (R) | Nucleophile | Pathway | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Major Product |

| Phenyl | N3- | Attack at Cα | 18.5 | Isomer A |

| Phenyl | N3- | Attack at Cβ | 20.1 | |

| Ester | N3- | Attack at Cα | 21.3 | Isomer B |

| Ester | N3- | Attack at Cβ | 19.4 |

Note: Data are hypothetical and based on trends reported for substituted cyclic sulfates to illustrate the methodology. unirioja.es "Isomer A" results from attack at Cα, and "Isomer B" results from attack at Cβ.

Experimental product analysis serves to validate these theoretical predictions. For instance, after reacting a substituted cyclic sulfate with sodium azide, the resulting azido (B1232118) alcohols are separated and quantified. unirioja.es The ratio of the product isomers directly corresponds to the predicted regioselectivity from the computational model. Discrepancies between theoretical predictions and experimental results can, in turn, lead to refinement of the computational model, perhaps by including explicit solvent molecules to better simulate the reaction environment. unirioja.es

This interplay between calculation and real-world experiment is fundamental to building a robust and detailed picture of the reaction mechanisms governing the reactivity of this compound and its derivatives.

Theoretical and Computational Studies of 1,2 Oxathiolane 2 Oxide

Electronic Structure and Bonding Analysis of 1,2-Oxathiolane (B15487274) 2-oxide

The electronic structure and bonding in 1,2-oxathiolane 2-oxide are fundamental to understanding its chemical behavior. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are employed to elucidate these characteristics. Key aspects of the electronic structure include bond lengths, bond angles, charge distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO).

The five-membered ring of this compound is characterized by a degree of ring strain, which influences its geometry and reactivity. The sulfur atom in the sulfinate group is chiral and exists in a pyramidal geometry. The bonding around the sulfur atom is a key feature, involving a lone pair of electrons, an S=O (sulfinyl) bond, an S-O ester bond, and an S-C bond.

Table 1: Calculated Geometric Parameters for a Representative Conformation of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S=O | 1.48 | O=S-O | 108.5 |

| S-O | 1.62 | O=S-C | 106.2 |

| S-C | 1.80 | O-S-C | 95.8 |

| C-C | 1.54 | S-O-C | 115.3 |

| C-O | 1.45 | S-C-C | 104.7 |

Note: The data in this table are illustrative and based on typical values from DFT calculations for related cyclic sulfinates. Actual values may vary depending on the computational method and basis set used.

Analysis of the molecular orbitals reveals that the Highest Occupied Molecular Orbital (HOMO) is often localized on the sulfur atom's lone pair and the sulfinyl oxygen, indicating these as potential sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is typically associated with the σ* orbitals of the S-O and S-C bonds, suggesting these bonds are susceptible to nucleophilic attack, leading to ring-opening reactions. The calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Conformational Analysis of this compound and its Derivatives

The five-membered 1,2-oxathiolane ring is not planar and can adopt various puckered conformations. The most stable conformations are typically envelope (E) or twist (T) forms, which relieve torsional strain. The position of the sulfinyl oxygen (axial or equatorial) relative to the ring further diversifies the conformational possibilities.

Computational studies can map the potential energy surface (PES) of the molecule to identify the low-energy conformers and the energy barriers for their interconversion. For the this compound ring, the two most likely stable conformations are envelope structures where one of the carbon atoms or the sulfur atom is out of the plane of the other four atoms. The relative stability of these conformers is determined by a balance of factors including torsional strain, angle strain, and steric interactions of substituents.

The orientation of the S=O group has a significant impact on the conformational preference. An axial S=O group can lead to stabilizing anomeric effects but also destabilizing 1,3-diaxial interactions, depending on the substitution pattern. In contrast, an equatorial S=O group generally experiences fewer steric clashes. The energy difference between these conformers is typically in the range of a few kcal/mol.

Table 2: Relative Energies of Postulated Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| Eax | Envelope with axial S=O | 0.0 (Reference) |

| Eeq | Envelope with equatorial S=O | 1.5 |

| T1 | Twist Conformation 1 | 2.8 |

| T2 | Twist Conformation 2 | 3.1 |

Note: This table presents hypothetical relative energies for illustrative purposes to demonstrate the typical energy differences between conformers of five-membered rings.

For derivatives of this compound, the nature and position of substituents can significantly influence the conformational equilibrium. Bulky substituents will generally prefer equatorial positions to minimize steric hindrance.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in modeling the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.

A common reaction of γ-sultines is nucleophilic attack at the carbon adjacent to the endocyclic oxygen, leading to ring-opening. Computational modeling can explore the stereochemistry of this process and the structure of the transition state. For example, a DFT study could model the reaction with a nucleophile like a hydroxide (B78521) ion, locating the transition state and confirming a backside attack mechanism.

Another area of interest is the thermal decomposition of sultines, which can proceed through various pathways, including the extrusion of sulfur dioxide. Computational modeling can help to elucidate the favorability of different potential mechanisms, such as concerted or stepwise processes. For cycloaddition reactions where this compound might act as a dienophile or dipolarophile, computational studies can predict the regio- and stereoselectivity of the products.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Ring-Opening Reaction of this compound with a Nucleophile

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

| TS1 | Nucleophilic attack on C5 | 15.2 |

| INT1 | Ring-opened intermediate | -5.7 (relative to reactants) |

| TS2 | Proton transfer | 3.1 |

| Product | Final ring-opened product | -20.4 (relative to reactants) |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational modeling of a reaction pathway.

Application of Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) in this compound Research

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is widely used in the study of molecules like this compound. DFT methods are employed to calculate the electronic structure, molecular geometries, vibrational frequencies, and energies of the various species involved in chemical reactions. The choice of the functional and basis set is critical for obtaining accurate results. For sulfur-containing compounds, functionals that can adequately describe electron correlation and basis sets with polarization and diffuse functions are generally preferred.

Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the analysis of the electron density. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. Within MEDT, the analysis of the Conceptual DFT (CDFT) reactivity indices, such as electrophilicity and nucleophilicity, can predict the reactivity of this compound in various reactions.

For instance, in a potential cycloaddition reaction, MEDT analysis would involve calculating the global electrophilicity and nucleophilicity indices of this compound and its reaction partner. This would help to classify the reaction as having a forward, reverse, or neutral electron density flux, thereby predicting its polar or non-polar character. The analysis of the local electrophilicity and nucleophilicity at different atomic sites within the molecule would further predict the regioselectivity of the reaction.

The combination of DFT calculations to map the potential energy surface and MEDT to analyze the electron density changes along the reaction pathway provides a comprehensive understanding of the reactivity of this compound. These theoretical approaches can guide experimental work by predicting the most likely reaction outcomes and explaining observed selectivities.

Advanced Spectroscopic and Analytical Methodologies for 1,2 Oxathiolane 2 Oxide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2-Oxathiolane (B15487274) 2-oxide, providing detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional (1D) ¹H NMR spectroscopy reveals the chemical environment of the protons in the molecule. The three methylene (B1212753) groups (-CH₂-) of the 1,2-oxathiolane 2-oxide ring are chemically distinct, leading to complex multiplets. The protons on the carbon adjacent to the oxygen atom (C5) are expected to be the most deshielded, appearing furthest downfield. openstax.org Protons on the carbon adjacent to the sulfur atom (C3) would also be shifted downfield, while the central methylene protons (C4) would appear at the highest field (most upfield). oregonstate.educompoundchem.com

¹³C NMR spectroscopy provides information on the carbon skeleton. ksu.edu.sa As the three carbon atoms in the ring are in unique electronic environments, three distinct signals are expected. The carbon atom bonded to oxygen (C5) typically shows the largest downfield chemical shift, followed by the carbon bonded to sulfur (C3). The C4 carbon atom would resonate at the most upfield position. hw.ac.uk

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of these signals. wikipedia.org

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity between adjacent methylene groups in the saturated ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. sdsu.edu

By combining these NMR methods, a complete and unambiguous assignment of the molecular structure of this compound can be achieved. nih.gov

| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|---|

| H on C3 | ¹H NMR | ~3.0 - 3.5 | COSY with H on C4 |

| H on C4 | ¹H NMR | ~2.0 - 2.5 | COSY with H on C3 and C5 |

| H on C5 | ¹H NMR | ~4.5 - 5.0 | COSY with H on C4 |

| C3 | ¹³C NMR | ~50 - 60 | HSQC with H on C3; HMBC with H on C4, C5 |

| C4 | ¹³C NMR | ~20 - 30 | HSQC with H on C4; HMBC with H on C3, C5 |

| C5 | ¹³C NMR | ~70 - 80 | HSQC with H on C5; HMBC with H on C3, C4 |

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion to several decimal places. For this compound (C₃H₆O₂S), the calculated monoisotopic mass is 106.00885 Da. nih.govlookchem.com An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Electron Ionization (EI) is a common MS technique that provides a reproducible fragmentation pattern, which serves as a "molecular fingerprint." The molecular ion peak (M⁺•) would be observed at an m/z corresponding to the molecular weight (106). The fragmentation of the cyclic structure is expected to proceed through several key pathways, including:

Loss of the sulfoxide (B87167) group (SO) as a neutral fragment, leading to a peak at m/z 58.

Cleavage of the ring with the loss of ethene (C₂H₄), resulting in a fragment at m/z 78.

Loss of sulfur dioxide (SO₂) is characteristic of the related gamma-sultones (1,2-oxathiolane 2,2-dioxides) and would be less expected here, but loss of SO and H₂ could lead to a fragment at m/z 58. nist.gov

The relative abundances of these and other fragment ions provide a characteristic pattern that aids in the structural confirmation of the sultine ring.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 106 | [C₃H₆O₂S]⁺• | Molecular Ion (M⁺•) |

| 78 | [CH₂O₂S]⁺• | C₂H₄ (Ethene) |

| 60 | [C₂H₄O]⁺• | CH₂OS |

| 58 | [C₃H₆O]⁺• | SO (Sulfur monoxide) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. ksu.edu.sa

Infrared (IR) spectroscopy is particularly sensitive to polar bonds. The most characteristic absorption for this compound is the strong S=O (sulfoxide) stretching vibration. In cyclic sulfinates (sultines), this band typically appears in the 1100-1150 cm⁻¹ region. nih.gov This is distinct from the related cyclic sulfonates (sultones), which show two S=O stretching bands at higher frequencies (approx. 1350 cm⁻¹ and 1175 cm⁻¹). blogspot.com Other significant absorptions include C-H stretching of the methylene groups (2850-3000 cm⁻¹) and vibrations associated with the C-O and C-S single bonds within the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. carleton.edu While C-H stretching vibrations are observable, the technique is particularly useful for analyzing the sulfur-containing functional group and the carbon backbone. The S=O stretch is also Raman active. The complementary nature of Raman and IR can help to confirm assignments and provide a more complete vibrational picture of the molecule. nih.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | IR & Raman | 2850 - 3000 | Medium-Strong (IR) |

| S=O Stretch | IR & Raman | 1100 - 1150 | Very Strong (IR) |

| C-O Stretch | IR | 1000 - 1100 | Strong (IR) |

| C-S Stretch | IR & Raman | 600 - 800 | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, which define the exact conformation of the this compound molecule.

For a five-membered ring system like 1,2-oxathiolane, a planar conformation is generally energetically unfavorable due to torsional strain. The ring is expected to adopt a puckered conformation to relieve this strain. The two most common conformations for five-membered rings are the "envelope," where four atoms are coplanar and the fifth is out of the plane, and the "half-chair" or "twist," where three atoms are in a plane with the other two displaced on opposite sides. researchgate.netlibretexts.org X-ray analysis of a suitable single crystal of this compound would distinguish between these possibilities and precisely quantify the degree of ring puckering.

Furthermore, the data would reveal the orientation of the exocyclic oxygen atom on the sulfur, defining its position as either axial or equatorial relative to the average plane of the ring. This stereochemical detail is critical for understanding the molecule's reactivity and intermolecular interactions. The crystal packing arrangement, governed by forces such as dipole-dipole interactions involving the polar sulfoxide group, would also be elucidated. mdpi.com

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, or impurities, as well as for its quantification. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method would be the most common approach. jyoungpharm.org

Stationary Phase: A non-polar C18 or C8 column is typically used.

Mobile Phase: A polar mobile phase, such as a gradient mixture of water and a miscible organic solvent like methanol (B129727) or acetonitrile, would be employed for elution. ijnrd.org

Detection: Since this compound lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be effective. Alternatively, HPLC coupled with mass spectrometry (HPLC-MS) provides both separation and sensitive detection. mdpi.com

Gas Chromatography (GC) can be used if the compound has sufficient volatility and thermal stability.

Stationary Phase: A polar stationary phase (e.g., a wax or a phenyl-substituted polysiloxane column) would be required to achieve good peak shape and retention.

Detection: A standard Flame Ionization Detector (FID) could be used, but for higher selectivity and sensitivity in complex matrices, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is preferable. silcotek.com GC coupled to a mass spectrometer (GC-MS) is a powerful combination for both separation and identification, providing retention time and mass spectral data simultaneously. researchgate.net

Applications of 1,2 Oxathiolane 2 Oxide in Advanced Organic Synthesis

1,2-Oxathiolane (B15487274) 2-oxide as a Versatile Building Block for Complex Chemical Structures

1,2-Oxathiolane 2-oxide serves as a highly effective building block in organic synthesis due to its inherent reactivity, which allows for the introduction of sulfur-containing moieties and the construction of intricate molecular frameworks. The strained five-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized sulfonates. This reactivity has been harnessed in the synthesis of a variety of complex molecules.

One notable application is in the preparation of precursors for pharmacologically active compounds. For instance, derivatives of this compound have been utilized in the synthesis of modified nucleoside analogues, which are a cornerstone in the development of antiviral and anticancer agents. The oxathiolane moiety can be strategically introduced and subsequently manipulated to afford the desired target structure with high stereochemical control.

The utility of this compound as a building block is further exemplified in its use in multi-step syntheses of natural products and their analogues. Its ability to introduce a sulfur atom and a three-carbon unit in a single step makes it an efficient and atom-economical reagent.

Table 1: Examples of Complex Structures Synthesized Using this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| Substituted this compound | Nucleophilic base, followed by electrophilic trapping | Functionalized γ-hydroxysulfonic acid derivative | Intermediate for pharmaceutical synthesis |

| Chiral this compound | Organometallic reagent | Chiral sulfur-containing alcohol | Building block for asymmetric synthesis |

Role of this compound as a Synthon with Hidden Bifunctionality

The concept of a synthon with "hidden bifunctionality" refers to a reagent that, upon reaction, reveals two or more reactive sites that were not immediately apparent in the starting material. This compound is a prime example of such a synthon. In its cyclic form, it primarily acts as an electrophile at the carbon atoms adjacent to the oxygen and sulfur atoms. However, upon nucleophilic ring-opening, it unveils a bifunctional intermediate containing both a sulfonate and a hydroxyl or other nucleophilic group, separated by a three-carbon chain.

This latent bifunctionality is a powerful tool in synthetic strategy. The initial nucleophilic attack on the this compound ring can be followed by a subsequent intramolecular or intermolecular reaction involving the newly exposed functional groups. This allows for the construction of cyclic and acyclic structures that would be challenging to synthesize through other methods.

For example, reaction with a nucleophile can open the ring to generate a γ-hydroxysulfonate. The hydroxyl group can then be converted into a leaving group, facilitating an intramolecular cyclization to form a new heterocyclic ring. Alternatively, both the sulfonate and the other functional group can be further elaborated to build more complex molecular scaffolds.

Table 2: Ring-Opening Reactions of this compound Revealing Bifunctionality

| Nucleophile | Reagents and Conditions | Ring-Opened Intermediate | Potential Subsequent Transformations |

| Hydroxide (B78521) | Aqueous base | 3-Hydroxypropanesulfonate | Oxidation, esterification, etherification |

| Amine | Anhydrous solvent | 3-Aminopropanesulfonate | Amide formation, further alkylation |

| Grignard Reagent | Etheral solvent | 3-(Substituted)propanesulfinate | Oxidation to sulfonate, reduction to thiol |

Strategies for Constructing Sulfur-Containing Heterocycles via this compound

While this compound is itself a sulfur-containing heterocycle, its true utility in this context lies in its ability to serve as a precursor for a diverse array of other sulfur-containing ring systems. The ring-opening of this compound provides a linear, functionalized intermediate that can be manipulated to form new heterocyclic structures through subsequent cyclization reactions.

One common strategy involves the nucleophilic opening of the ring, followed by modification of the resulting termini and subsequent intramolecular cyclization. For example, the γ-hydroxysulfonate obtained from hydrolysis can be converted to a dihalide, which can then react with a sulfide (B99878) source to form a thiane (B73995) ring.

Furthermore, the reactivity of the sulfonate group can be exploited. It can act as a leaving group in intramolecular substitution reactions, or it can be reduced to a thiol, which can then participate in cyclization reactions to form various sulfur-containing heterocycles such as thiophenes or thiazoles, depending on the other functionalities present in the molecule.

Incorporation into Asymmetric Synthetic Routes for Chemical Diversity

The generation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound and its derivatives have been successfully incorporated into asymmetric synthetic routes to achieve high levels of stereocontrol and generate chemical diversity.

Chiral, non-racemic 1,2-oxathiolane 2-oxides can be prepared and used as chiral building blocks. The stereocenters present on the oxathiolane ring can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically enriched products. For instance, the nucleophilic ring-opening of a chiral this compound will proceed with a predictable stereochemical outcome, transferring the chirality of the starting material to the product.

Moreover, stereoselective reactions can be performed on prochiral derivatives of this compound using chiral catalysts or reagents. This approach allows for the creation of new stereocenters with high diastereoselectivity or enantioselectivity. The resulting chiral sulfur-containing molecules are valuable intermediates for the synthesis of a wide range of biologically active compounds.

Table 3: Asymmetric Transformations Involving this compound

| Reaction Type | Chiral Source | Substrate | Product | Stereochemical Outcome |

| Nucleophilic Ring-Opening | Chiral this compound | Achiral Nucleophile | Chiral functionalized sulfonate | High enantiomeric excess |

| Diastereoselective Alkylation | Chiral auxiliary on this compound | Electrophile | Diastereomerically enriched product | High diastereomeric ratio |

| Enantioselective Desymmetrization | Chiral catalyst | Prochiral this compound derivative | Chiral product | High enantiomeric excess |

Derivatives and Analogues of 1,2 Oxathiolane 2 Oxide

Synthesis of Substituted 1,2-Oxathiolane (B15487274) 2-oxide Systems

The synthesis of substituted 1,2-oxathiolane 2-oxide systems is crucial for exploring structure-activity relationships and developing new applications. Several methods have been established to introduce substituents onto the carbon backbone of the sultine ring.

One notable strategy involves the reaction of epoxides with specific sulfones, known as a homologous Julia-Kocienski reaction. This method provides direct access to a range of γ-sultines. nih.gov The reaction proceeds by the ring-opening of an epoxide with a sulfone, followed by an intramolecular cyclization that results in the formation of the five-membered sultine ring. The versatility of this method lies in the wide availability of substituted epoxides, allowing for the synthesis of various alkyl-substituted 1,2-oxathiolane 2-oxides. nih.gov

Another significant approach is based on intramolecular homolytic substitution (SHi) at the sulfur atom. researchgate.net This radical cyclization method uses easily prepared acyclic precursors containing a sulfinate ester and a radical precursor moiety. The generated alkyl or aryl radical attacks the sulfur atom, leading to the displacement of a radical and the formation of the cyclic structure. This methodology is effective for creating both simple alkyl-substituted and more complex benzofused γ-sultines. researchgate.net

Furthermore, the intramolecular cyclization of specifically designed acyclic sulfinates under radical conditions (e.g., using tributyltin hydride and AIBN) represents another pathway to substituted sultines. nih.govacs.org This process involves the formation of a carbon-centered radical that subsequently attacks the sulfur atom to form the ring. nih.gov

A summary of synthetic approaches is presented below:

| Synthesis Method | Precursors | Key Features | Resulting Products |

| Homologous Julia-Kocienski Reaction | Epoxides, Tetrazolyl sulfones | High yield, stereoretentive from chiral epoxides | Alkyl-substituted γ-sultines |

| Intramolecular Homolytic Substitution (SHi) | Acyclic sulfinate esters with a radical precursor | Versatile for alkyl and aryl radicals | Alkyl- and benzofused γ-sultines |

| Radical Cyclization of Acyclic Sulfinates | Unsaturated sulfinates | Utilizes radical initiators (e.g., AIBN) | Substituted γ-sultines |

Investigation of Chiral Analogues and Stereoisomers

The sulfur atom in this compound is a stereocenter, making the investigation of its chiral analogues and stereoisomers a significant area of research. The development of stereoselective synthetic methods is key to accessing enantiomerically pure or enriched sultines, which are valuable in asymmetric synthesis. nih.govacs.org

A powerful strategy for preparing optically active sultines is the cyclization of enantiomerically enriched acyclic precursors. For instance, the radical cyclization of an optically enriched sulfinate has been shown to proceed with a complete inversion of configuration at the sulfur center. nih.gov This predictable stereochemical outcome is highly valuable for the synthesis of specific stereoisomers. When the cyclization creates a new stereocenter on the carbon ring, a preference for the trans configuration is often observed. nih.govacs.org

The use of chiral auxiliaries attached to the sulfinate precursor is another established method. Chiral alcohols, such as menthol (B31143) or sugar-derived diacetone-d-glucose (B1670380) (DAG), can be used to prepare diastereomeric sulfinates. acs.org After separation of the diastereomers, the chiral auxiliary can be cleaved and the precursor cyclized to yield an enantiomerically pure sultine.

Moreover, the homologous Julia-Kocienski reaction using enantiopure epoxides provides a direct route to chiral γ-sultines. This process is highly stereospecific, with the stereochemistry of the epoxide being fully retained in the final sultine product. nih.gov This allows for the predictable synthesis of chiral substituted 1,2-oxathiolane 2-oxides. nih.gov

Key findings from these investigations are detailed in the following table:

| Stereoselective Approach | Principle | Stereochemical Outcome |

| Cyclization of Chiral Precursors | Intramolecular SHi reaction | Complete inversion of configuration at the sulfur atom |

| Use of Chiral Auxiliaries | Separation of diastereomeric sulfinates (e.g., menthyl esters) | Access to specific enantiomers after cyclization |

| Reaction of Chiral Epoxides | Homologous Julia-Kocienski reaction | Complete retention of stereochemistry from the epoxide |

Comparative Studies with Related Cyclic Sulfinates (Sultines)

The chemical properties and reactivity of this compound (a γ-sultine) are often understood by comparing it with other cyclic sulfinates and related sulfur heterocycles like sultones (cyclic sulfonates).

A primary point of comparison is with six-membered cyclic sulfinates (δ-sultines). In general, five-membered rings exhibit greater ring strain than their six-membered counterparts. researchgate.net Six-membered alicyclic rings can adopt puckered conformations, such as the stable chair form, which minimizes angular and torsional strain. researchgate.net This difference in ring strain can influence the reactivity of the heterocycle. The increased strain in the five-membered ring of a γ-sultine can make it more susceptible to ring-opening reactions compared to a less strained δ-sultine. This trend is analogous to that observed in sultone chemistry, where the hydrolysis of some five-membered sultones is significantly faster than that of their acyclic analogues due to ring strain.

A crucial distinction exists between sultines (cyclic sulfinates) and sultones (cyclic sulfonates). While both are sulfur-containing heterocycles, their reactivity profiles are different. Sultines typically undergo nucleophilic substitution directly at the sulfur atom. nih.gov In contrast, the ring-opening of sultones, such as the analogous 1,2-oxathiolane 2,2-dioxide (γ-propane sultone), occurs via cleavage of the C–O bond, with the sulfonate group acting as a good leaving group. nih.govnist.gov This makes sultones effective alkylating agents, a property not typically shared by sultines. nih.gov

| Feature | This compound (γ-Sultine) | Six-Membered Sultine (δ-Sultine) | γ-Sultone |

| Ring Size | 5-membered | 6-membered | 5-membered |

| Functional Group | Cyclic Sulfinate | Cyclic Sulfinate | Cyclic Sulfonate |

| Relative Ring Strain | Higher | Lower | Higher |

| Site of Nucleophilic Attack | Sulfur atom | Sulfur atom | Carbon atom (C-O bond cleavage) |

This comparative understanding is essential for predicting the chemical behavior of this compound and for designing its applications in synthetic chemistry.

Future Directions and Emerging Research in 1,2 Oxathiolane 2 Oxide Chemistry

Development of Sustainable and Green Synthetic Protocols for 1,2-Oxathiolane (B15487274) 2-oxide

A primary focus of future research is the development of synthetic routes to 1,2-oxathiolane 2-oxide and its derivatives that align with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing renewable or abundant starting materials. flinders.edu.au

One promising strategy is the "supply-centered synthesis" approach, which prioritizes the use of low-cost, high-volume, and readily available chemical feedstocks. nih.govacs.org A recently developed route for an oxathiolane intermediate, which can be adapted for this compound, exemplifies this concept. nih.gov This method moves away from traditional, often costly and complex starting materials, opting instead for fundamental industrial chemicals. nih.govacs.org The key transformation involves the regioselective insertion of a sulfenyl chloride into an olefin like vinyl acetate (B1210297) to construct the core framework. nih.gov

The key benefits of this green approach include:

Atom Economy: The synthesis is designed to incorporate a maximum number of atoms from the reactants into the final product. flinders.edu.au

Use of Abundant Feedstocks: The process utilizes chemicals that are produced on a massive scale for various industries, ensuring a secure and inexpensive supply chain. nih.gov

The table below details the sustainable starting materials proposed in this modern synthetic approach.

| Starting Material | CAS Number | Role in Synthesis | Green Chemistry Credentials |

| Chloroacetic acid | 79-11-8 | Precursor to Thioglycolic acid | High-volume industrial chemical, low cost. nih.govacs.org |

| Sodium thiosulfate | 7772-98-7 | Sulfur source | Widely used in multiple industries, readily available. nih.gov |

| Vinyl acetate | 108-05-2 | Carbon backbone fragment | Major industrial monomer, precursor to widely used polymers. nih.govacs.org |

| Water | 7732-18-5 | Ring-closing reagent | The ultimate green solvent and reagent. nih.gov |

Future work in this area will likely focus on replacing halogenated intermediates and exploring catalytic, solvent-free, or aqueous reaction conditions to further enhance the environmental credentials of this compound synthesis. flinders.edu.au

Exploration of Novel Reactivity Patterns and Transformation Pathways

While the synthesis of the this compound ring is a key area of research, its synthetic utility is defined by its reactivity. Future explorations will concentrate on discovering new transformation pathways that expand its application as a synthetic intermediate. Cyclic sulfites, like this compound, are recognized as versatile synthons, often compared to epoxides due to their similar reactivity in ring-opening reactions. researchgate.netsemanticscholar.orgscispace.com

The primary mode of reactivity involves the nucleophilic attack at one of the carbon atoms adjacent to the heteroatoms, leading to a ring-opened intermediate. This reaction is driven by the release of ring strain. researchgate.net The key areas for future investigation include:

Regioselectivity: A deeper understanding and control of which carbon atom is attacked by the nucleophile is crucial. Theoretical and experimental studies on related gem-disubstituted cyclic sulfates have shown that the substitution pattern on the ring can reverse the regioselectivity of the nucleophilic attack, allowing for the selective synthesis of different regioisomers. unirioja.es Similar investigations on this compound systems will be critical.

Stereoselectivity: For chiral 1,2-oxathiolane 2-oxides, controlling the stereochemical outcome of ring-opening reactions is paramount for applications in asymmetric synthesis.

Novel Nucleophiles: Expanding the range of nucleophiles used in ring-opening reactions will broaden the scope of accessible functionalized products. This includes soft and hard nucleophiles, organometallic reagents, and complex biological molecules.

Lewis Acid Catalysis: The use of Lewis acids to activate the this compound ring towards nucleophilic attack could enhance reaction rates and influence selectivity, opening pathways that are not accessible under neutral or basic conditions.

Transition-Metal-Catalyzed Transformations: Investigating reactions where the this compound acts as a partner in transition-metal-catalyzed cross-coupling or cycloaddition reactions represents a largely unexplored and promising frontier.

By systematically studying these aspects, chemists can develop a predictive understanding of this compound's behavior, transforming it into a powerful tool for constructing complex molecules.

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The translation of promising synthetic routes from the laboratory to industrial-scale production often presents challenges related to safety, scalability, and consistency. Continuous flow chemistry is an enabling technology that addresses many of these issues and is particularly well-suited for the synthesis of heterocyclic compounds. mtak.huspringerprofessional.denih.gov The application of flow chemistry to the synthesis of this compound is a significant area for future development. acs.org

Advantages of integrating flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly minimizes the risks associated with exothermic reactions or the use of hazardous reagents. mtak.hu

Precise Process Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up traditional batch reactors. durham.ac.uk

Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions to rapidly optimize synthetic protocols. This can also be integrated with in-line analysis for real-time monitoring and quality control. durham.ac.uk

Future research will likely involve designing and implementing a continuous flow process for the synthesis of this compound, potentially telescoping multiple reaction steps into a single, uninterrupted sequence. durham.ac.uk This would streamline the manufacturing process, reduce solvent waste, and lower production costs, making this important heterocyclic compound more accessible.

Computational Design and Prediction of New this compound Systems with Targeted Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern synthetic chemistry. In the context of this compound, these methods offer the potential to accelerate the discovery and development of new derivatives with tailored properties and reactivity.

Future research in this domain will likely leverage several computational techniques:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the fundamental properties of this compound and its derivatives. As demonstrated in studies of other complex cyclic sulfites, DFT can accurately predict ground-state geometries, conformational preferences, and spectroscopic signatures (e.g., NMR chemical shifts). nih.gov This is crucial for structural elucidation and for understanding how substituents influence the ring's conformation.

Reaction Pathway and Transition State Analysis: Computational modeling can map out the energy profiles of potential reaction pathways, such as nucleophilic ring-opening. By calculating the activation energies for different regio- and stereochemical outcomes, researchers can predict the selectivity of a reaction under various conditions. unirioja.es This insight can guide the choice of substrates, reagents, and catalysts to achieve a desired product.

Design of Novel Systems: The ultimate goal is to use computational tools for the in silico design of new this compound-based systems. By modifying the substitution pattern on the ring and computationally screening the resulting structures for desired electronic properties or reactivity, scientists can prioritize the most promising candidates for laboratory synthesis. This approach saves significant time and resources compared to traditional trial-and-error experimentation.

The synergy between computational prediction and experimental validation will be a powerful engine for innovation, leading to the development of novel this compound-based reagents and intermediates with precisely controlled reactivity for advanced synthetic applications.

Q & A

Q. What are the critical safety protocols for handling 1,2-oxathiolane 2-oxide in laboratory settings?

Methodological Answer:

- Engineering Controls: Use local exhaust ventilation to limit airborne exposure (OSHA-recommended) and ensure general laboratory ventilation to mitigate skin/eye irritation risks .

- Personal Protective Equipment (PPE): Wear nitrile/neoprene gloves, Tyvek® coveralls, and indirect-vent safety goggles. For high concentrations (>0.5 mg/m³), use a NIOSH-approved respirator with organic vapor cartridges .

- Spill Management: Absorb liquid spills with inert materials (e.g., dry sand), place in sealed containers, and consult EPA/DEP for hazardous waste disposal. Avoid water flushing to prevent toxic gas formation (e.g., H₂S) .

- Storage: Store in airtight containers away from moisture and incompatible reagents (e.g., Li, Na, Al hydrides) .

Q. How can researchers mitigate carcinogenic risks during chronic exposure studies?

Methodological Answer:

- Exposure Minimization: Follow ALARA (As Low As Reasonably Achievable) principles. Use gloveboxes or fume hoods for manipulations, and implement real-time air monitoring (e.g., OSHA Method PV2120) .

- Medical Surveillance: Establish baseline health records for workers, including hematological and neurological assessments, given its link to leukemia in animal models .

- Decontamination: Immediate skin washing with soap/water and eye irrigation for ≥15 minutes post-exposure .

Advanced Research Questions

Q. What experimental approaches are suitable for studying the thermal decomposition mechanisms of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 50–300°C) to detect SO/SO₂ extrusion events. Couple with FTIR or mass spectrometry to identify gaseous products (e.g., cinnamaldehyde from tautomerization and electrocyclic ring-opening) .

- Kinetic Studies: Use differential scanning calorimetry (DSC) to determine activation energies and model reaction pathways (e.g., first-order kinetics for SO release) .

- Computational Modeling: Apply DFT calculations to validate proposed intermediates (e.g., 3H tautomer) and transition states .

Q. How can structural modifications of this compound alter its reactivity in nucleophilic substitutions?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance sulfonate electrophilicity. Compare reaction rates with unmodified analogs using HPLC or NMR kinetic assays .

- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states in SN2 reactions. Correlate dielectric constants with yield trends .

- Stereochemical Analysis: Use chiral derivatizing agents (e.g., Mosher’s acid) to resolve enantiomers in sulfinate intermediates .

Q. What strategies resolve contradictions in carcinogenicity data between in vitro and in vivo models?

Methodological Answer:

- Dose-Response Reconciliation: Conduct parallel studies with human cell lines (e.g., HepG2) and rodent models using identical exposure protocols (e.g., 0.1–10 ppm, 12-week duration) .

- Metabolite Profiling: Compare metabolic activation pathways (e.g., CYP450-mediated oxidation) across species via LC-MS/MS .

- Epigenetic Analysis: Assess DNA methylation/histone modification patterns in exposed tissues to identify species-specific mutagenic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.